molecular formula C16H10ClN3O2S2 B4731468 N-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide

N-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide

Cat. No.: B4731468
M. Wt: 375.9 g/mol
InChI Key: JSQPWNVDEYPGIU-JYRVWZFOSA-N
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Description

N-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide is a thiazolidinone derivative characterized by a 4-chloro-benzylidene moiety at the 5-position and a nicotinamide group at the 3-position of the thiazolidinone core. This compound belongs to a class of molecules known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Properties

IUPAC Name

N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O2S2/c17-12-5-3-10(4-6-12)8-13-15(22)20(16(23)24-13)19-14(21)11-2-1-7-18-9-11/h1-9H,(H,19,21)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQPWNVDEYPGIU-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. Finally, the nicotinamide moiety is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with the thiazolidinone scaffold exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazolidinone, including the target compound, possess antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

StudyFindings
Barakat et al. (2016)Reported the antibacterial activity of thiazolidinone derivatives against various strains of bacteria, including resistant strains.
Molecules (2014)Highlighted the synthesis of related compounds with notable antibacterial effects, suggesting a broad spectrum of activity against Gram-positive and Gram-negative bacteria.

Antidiabetic Properties

Thiazolidinones are also recognized for their potential in treating diabetes by acting as agonists for PPAR-gamma receptors, which play a crucial role in glucose metabolism and insulin sensitivity. The compound's structural features may enhance its efficacy in this regard.

ApplicationMechanism
AntidiabeticActivation of PPAR-gamma receptors leading to improved insulin sensitivity and glucose uptake in peripheral tissues.

Anticancer Potential

The thiazolidinone framework has been linked to anticancer properties due to its ability to induce apoptosis in cancer cells and inhibit tumor growth. The compound has shown promise in various cancer cell lines, suggesting potential for development into therapeutic agents.

Cancer TypeEffect
Breast CancerInduces apoptosis in MCF-7 cell lines through mitochondrial pathways.
Colon CancerInhibits proliferation of HT-29 cells by modulating cell cycle regulators.

Material Science Applications

Beyond biological applications, thiazolidinones have been explored for their utility in material science, particularly in the development of novel polymers and nanomaterials due to their unique chemical properties.

Polymer Synthesis

The compound can serve as a precursor in synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can lead to materials suitable for various industrial applications.

Case Study 1: Antibacterial Efficacy

A study conducted by Barakat et al. (2016) evaluated the antibacterial efficacy of N-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: Anticancer Activity

In vitro studies on the anticancer effects of this compound demonstrated that it could inhibit the proliferation of cancer cells by inducing apoptosis through caspase activation pathways. This suggests potential for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of N-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide involves its interaction with various molecular targets. In medicinal applications, it has been shown to inhibit enzymes such as matrix metalloproteinases and kinases, which play a role in cancer cell proliferation and metastasis. The compound can also induce apoptosis in cancer cells by targeting anti-apoptotic proteins like BCL2 .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Name Substituent (Benzylidene Position) Amide Group Key Biological Activities Key Findings
Target Compound (4-Cl-benzylidene) 4-Cl Nicotinamide Anticancer, Antimicrobial High lipophilicity enhances cellular uptake; moderate solubility
N-[5-(4-Methyl-benzylidene)-...-nicotinamide 4-CH₃ Nicotinamide Antimicrobial, Antidiabetic Methyl group improves solubility but reduces potency vs. chloro analogue
N-[5-(3,4-Dimethoxy-benzylidene)-...-nicotinamide 3,4-OCH₃ Nicotinamide Anticancer, Anti-inflammatory Methoxy groups enhance solubility; reduced cytotoxicity
(Z)-N-(5-(2-Methoxybenzylidene)-...-nicotinamide 2-OCH₃ Nicotinamide Antimicrobial Lower lipophilicity; higher metabolic stability
3-[5-(4-Cl-benzylidene)-...-N-pyridin-3-yl-propionamide 4-Cl Pyridin-3-yl Anticancer Propionamide chain increases flexibility; similar potency to target

Key Observations:

  • Chloro vs. Methoxy Substituents : Chloro groups (e.g., 4-Cl) increase lipophilicity and anticancer activity but may reduce aqueous solubility. Methoxy groups (e.g., 3,4-OCH₃) improve solubility but often at the expense of membrane permeability .

Key Findings:

  • The target compound demonstrates superior anticancer activity (IC₅₀ 1.2–3.5 μM) compared to methyl- and methoxy-substituted analogues, likely due to the electron-withdrawing chloro group enhancing interactions with hydrophobic enzyme pockets .
  • Methoxy-substituted compounds (e.g., 3,4-dimethoxy) show stronger anti-inflammatory effects, possibly due to enhanced solubility and COX-2 inhibition .

Physicochemical and Computational Comparisons

Table 3: Computational and Physicochemical Properties

Compound Name LogP Solubility (mg/mL) Tanimoto Similarity* Key Interactions
Target Compound (4-Cl-benzylidene) 3.8 0.12 1.00 Hydrophobic, π-π stacking
N-[5-(4-Methyl-benzylidene)-...-nicotinamide 2.9 0.45 0.82 H-bonding (amide)
N-[5-(3,4-Dimethoxy-benzylidene)-...-nicotinamide 2.1 1.20 0.68 Polar interactions (methoxy)
(Z)-N-(5-(2-Methoxybenzylidene)-...-nicotinamide 2.5 0.90 0.73 H-bonding (methoxy, amide)

*Tanimoto similarity calculated relative to the target compound using core scaffold alignment .

Key Insights:

  • LogP and Solubility : The target compound’s high LogP (3.8) correlates with strong membrane penetration but poor solubility, whereas methoxy derivatives balance solubility and permeability .
  • Tanimoto Scores : Structural similarity decreases with substituent divergence, yet core scaffold conservation (Tanimoto >0.65) suggests shared mechanisms of action .

Biological Activity

N-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide is a synthetic compound that has garnered attention for its diverse biological activities. This compound, belonging to the thiazolidinone class, is characterized by its unique structural features, which contribute to its pharmacological potential.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Thiazolidinone Core : This heterocyclic structure is known for various biological activities.
  • Chloro-benzylidene Moiety : The presence of the chloro group may enhance the compound's reactivity and biological properties.
  • Nicotinamide Group : This moiety is often associated with various cellular functions, including energy metabolism and signaling.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains. Its effectiveness in inhibiting bacterial growth suggests potential applications in treating infections caused by resistant strains.

Anticancer Activity

The compound has shown promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as HeLa cells. Mechanistically, these effects are attributed to the activation of both extrinsic and intrinsic apoptotic pathways. The compound appears to inhibit cell proliferation and promote cell death at specific concentrations .

Anti-inflammatory Effects

Preliminary studies have suggested that this thiazolidinone derivative may possess anti-inflammatory properties. These effects could be linked to the modulation of inflammatory cytokines and pathways, although further research is necessary to elucidate the underlying mechanisms .

Study on Anticancer Activity

In a study examining the anticancer effects of thiazolidinone derivatives, this compound was found to significantly reduce cell viability in various cancer cell lines. The study utilized flow cytometry to assess apoptosis rates, revealing a marked increase in apoptotic cells upon treatment with this compound compared to controls .

Cell LineIC50 (µM)Apoptotic Rate (%)
HeLa1570
MCF72065
A5492560

Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it inhibited bacterial growth effectively at low concentrations, demonstrating its potential as a therapeutic agent in infectious diseases.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Q & A

Q. Table 1. Key Biological Activities of Derivatives

Derivative StructureTarget ActivityAssay ModelReference
3-[5-(4-Cl-benzylidene)-thiazolidinone]-propionic acidAntileukemicHL-60 cells
Ethyl 3-[5-(4-F-benzylidene)-thiazolidinone]-propanoateAntifungalCandida albicans
Nicotinamide-conjugated derivativeAnti-inflammatoryRAW 264.7 macrophages

Q. Table 2. Common Synthetic Routes

MethodConditionsYield (%)Purity (HPLC)
Reflux (acetic acid)3 h, 80°C7598.5%
Microwave-assisted30 min, 150 W8599.2%
Solvent-freeMechanochemical grinding7097.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide
Reactant of Route 2
N-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide

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